3,5-Dimethylphenol

Übersicht

Beschreibung

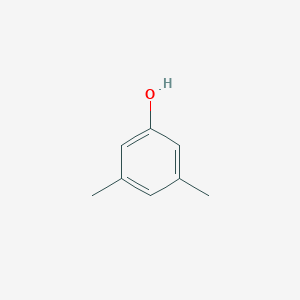

3,5-Dimethylphenol (CAS 108-68-9), also known as 3,5-xylenol, is an aromatic organic compound with the molecular formula C₈H₁₀O and the IUPAC name this compound . Structurally, it consists of a phenol ring substituted with methyl groups at the 3 and 5 positions (meta positions relative to the hydroxyl group). This compound is a white crystalline solid with a characteristic phenolic odor, soluble in organic solvents and moderately soluble in water. It is widely used in industrial applications, including as a precursor in polymer synthesis, a disinfectant, and an intermediate in pharmaceutical and agrochemical manufacturing .

Vorbereitungsmethoden

Friedel-Crafts Acylation Followed by Oxidation and Hydrolysis

Reaction Mechanism and Process Conditions

This three-step approach leverages mixed xylene isomers (o-, m-, p-xylene) as starting materials. In the carbonylation step , acetyl chloride reacts with xylene in the presence of aluminum trichloride (AlCl₃) via Friedel-Crafts acylation to form 3,5-dimethylacetophenone . The reaction occurs under ice-cooled conditions (≤15°C) to mitigate exothermic side reactions, followed by heating to 100°C for 5 hours to ensure completion. Post-reaction workup involves neutralization, solvent extraction, and vacuum distillation, yielding 89.2% of the intermediate ketone .

The oxidation step employs hydrogen peroxide (H₂O₂) in dichloromethane to convert 3,5-dimethylacetophenone into this compound ethyl ester. Optimal conditions include a 1:2 molar ratio of ketone to H₂O₂ and a reaction temperature of 50°C for 6 hours, achieving 85% conversion .

Finally, acidic hydrolysis (e.g., HCl or H₂SO₄) cleaves the ester bond, yielding this compound with a purity >99% after recrystallization .

Industrial Advantages and Limitations

-

Advantages : Low raw material costs (xylene derivatives), mild reaction conditions, and minimal waste generation .

-

Limitations : Requires careful handling of AlCl₃ (corrosive, moisture-sensitive) and generates acidic waste during hydrolysis.

Alkylation of Phenol

Methodology and Catalytic Systems

Phenol undergoes Friedel-Crafts alkylation using methyl chloride (CH₃Cl) or dimethyl ether as alkylating agents, catalyzed by AlCl₃ . The reaction proceeds at 100–150°C, favoring para- and meta-methylation due to the directing effects of the hydroxyl group. Selective formation of this compound is achieved by optimizing the AlCl₃-to-phenol ratio (typically 1:1–2:1) and employing excess methylating agent to suppress polysubstitution .

Yield and Byproduct Management

-

Yield : 70–80% under optimal conditions, with residual isomers (2,6- and 2,4-dimethylphenol) requiring separation via fractional distillation .

-

Byproduct Mitigation : Lowering reaction temperatures to 100°C reduces isomerization, while solvent systems like nitrobenzene improve regioselectivity .

Catalytic Methylation of Cresols

Metal-Catalyzed Methylation

Meta-cresol (3-methylphenol) is methylated using methanol or dimethyl carbonate over transition metal catalysts (Cu, Zn, Ni) at 300–350°C . Copper-based catalysts exhibit superior activity, achieving 75–85% conversion with 90% selectivity toward this compound .

Process Intensification

-

Fixed-Bed Reactors : Enhance contact time and reduce coke formation, extending catalyst lifespan .

-

Hydrogen Co-Feeding : Lowers deactivation rates by inhibiting polyaromatic hydrocarbon deposition .

Copper-Catalyzed Coupling of Aryl Halides

Ullmann-Type Hydroxylation

Aryl halides (e.g., 3,5-dichlorotoluene) are hydroxylated using Cu₂O/KOH in dimethyl sulfoxide (DMSO) at 100°C for 24 hours under inert atmospheres . This one-pot method achieves 99% yield, leveraging 2-(N,N-dimethylamino)ethanol as a ligand to stabilize the copper catalyst .

Scalability and Cost Considerations

-

Pros : High purity, minimal byproducts, and compatibility with diverse aryl substrates .

-

Cons : Expensive ligands and energy-intensive distillation for solvent recovery .

Catalytic Demethylation of Isophorone

Reaction Overview

Isophorone (a cyclic ketone) undergoes vapor-phase demethylation over metal alloy catalysts (Ni, Pd) at 250–300°C, yielding this compound via cleavage of methyl groups . This method is less common due to competing decomposition pathways but offers a route from renewable terpene feedstocks .

Challenges

-

Low yields (50–60%) and catalyst deactivation due to coke formation .

-

Requires high-purity isophorone, increasing production costs .

Purification and Isolation Techniques

Fractional Distillation

Crude reaction mixtures are distilled under reduced pressure (5–10 mmHg) to isolate this compound (bp 219.5°C) from xylenol isomers .

Crystallization

Recrystallization from ethanol-water mixtures (1:3 v/v) enhances purity to >99.5%, with yields of 85–90% .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 89.2 | 100 | AlCl₃ | Low-cost xylene feedstock | Acidic waste generation |

| Phenol Alkylation | 75 | 150 | AlCl₃ | Scalability | Isomer separation required |

| Cresol Methylation | 85 | 325 | Cu/Zn | High selectivity | High energy input |

| Copper-Catalyzed Coupling | 99 | 100 | Cu₂O/KOH | High purity | Expensive ligands |

| Isophorone Demethylation | 55 | 275 | Ni-Pd | Renewable feedstock | Low yield, rapid deactivation |

Analyse Chemischer Reaktionen

3,5-Dimethylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or other reduced products.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, due to the presence of the hydroxyl group which activates the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Peroxides, potassium permanganate, and chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated phenols, nitrophenols, sulfonated phenols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Precursor in Organic Synthesis

3,5-Dimethylphenol is utilized as a precursor in the synthesis of various organic compounds. It can be transformed into more complex structures through reactions such as alkylation and acylation. For instance, it has been employed in the synthesis of chiral phenols, which are important in asymmetric synthesis .

2. Production of Biologically Active Compounds

The compound serves as a building block for the production of biologically active molecules. Research indicates that derivatives of this compound exhibit antimicrobial properties and can be used in the development of new pharmaceuticals . For example, it has been involved in studies examining its potential as an antibacterial agent against certain pathogens.

Microbiological Applications

1. Disinfectant Properties

this compound exhibits significant antimicrobial activity, making it a candidate for use in disinfectants and antiseptics. It is structurally related to chlorinated phenols, which are widely recognized for their efficacy in microbial control . Studies have shown that formulations containing this compound can effectively reduce microbial load in hospital settings .

2. Research on Resistance Development

The increasing use of chemical disinfectants has raised concerns about microbial resistance. Research has focused on understanding how compounds like this compound interact with microbial cells and their potential to contribute to resistance mechanisms . This aspect is crucial for developing effective disinfection protocols.

Analytical Applications

1. Chromatographic Techniques

this compound has been studied using various chromatographic methods for analytical purposes. It has been included in methodologies for determining urinary concentrations of phenolic compounds, providing insights into exposure levels in humans . High-performance liquid chromatography (HPLC) techniques have been particularly effective in analyzing its presence alongside other metabolites.

Case Studies

Case Study 1: Synthesis of Chiral Phenols

A study published by ACS demonstrated the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The research highlighted its role in producing optically active compounds with high enantiomeric excess . This application is significant in pharmaceuticals where chirality plays a critical role in drug efficacy.

Case Study 2: Antimicrobial Efficacy Assessment

Research assessing the antimicrobial efficacy of this compound-based disinfectants showed that formulations containing this compound significantly reduced bacterial counts on surfaces compared to controls. This study emphasized its potential application in healthcare settings where infection control is paramount .

Wirkmechanismus

The mechanism of action of 3,5-Dimethylphenol involves its interaction with various molecular targets:

Antimicrobial Activity: As a phenolic compound, it disrupts the cell membranes of bacteria by binding to certain proteins, leading to leakage of cellular contents and cell death.

Chemical Intermediary: It acts as a precursor in various chemical reactions, facilitating the formation of more complex molecules through its reactive hydroxyl group.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Antioxidant Capacity (H-ORAC Values)

Methylation reduces antioxidant efficacy compared to phenol, but positional effects are notable:

| Compound | H-ORAC Value (μmol TE/μmol) |

|---|---|

| Phenol | ~2.0 (baseline) |

| 3,5-Dimethylphenol | 1.04 |

| 2,4-Dimethylphenol | 0.86 |

| 3,4-Dimethylphenol | 0.85 |

Additional methyl groups further diminish activity, with para-substituted derivatives showing the lowest values .

Environmental Impact and Toxicity

- Aquatic Pollution: this compound is identified in oil-field disposal water alongside isomers like 2,4-Dimethylphenol and 3,4-Dimethylphenol, indicating its persistence in industrial effluents .

- Toxicity Profile: While less toxic than chlorinated derivatives (e.g., chloroxylenol), this compound shows increased acute toxicity in Daphnia magna compared to its parent compound, with an EC₅₀ of 12.5 mg/L .

Analytical Differentiation

Chromatographic retention times vary with substituent positions, enabling precise separation:

| Compound | Retention Time (min) on Palm Fiber GC Column |

|---|---|

| 2,5-Dimethylphenol | 2.32 |

| This compound | 2.58 |

| 3,4-Dimethylphenol | 2.86 |

This positional variability is critical for environmental monitoring and quality control .

Tables of Critical Data

Table 1: Glycine Receptor Activation by Dimethylphenols

| Compound | EC₅₀ (α1 Receptor, μM) | EC₅₀ (α1β Receptor, μM) |

|---|---|---|

| This compound | 1,468 ± 208 | 1,466 ± 83 |

| 2,6-Dimethylphenol | 1,410 ± 101 | 1,549 ± 164 |

Data from glycine receptor coactivation studies .

Table 2: Degradation Efficiency of this compound

| Condition | Degradation Rate Constant (k, min⁻¹) |

|---|---|

| Goethite + UV (365 nm) | 0.018 ± 0.003 |

| Goethite + H₂O₂ + UV | 0.045 ± 0.005 |

Optimal degradation achieved with 10⁻⁴ M H₂O₂ .

Biologische Aktivität

3,5-Dimethylphenol, also known as 3,5-xylenol, is an aromatic compound with the molecular formula C₈H₁₀O. It is a member of the dimethylphenol family and is primarily used in the synthesis of various chemical compounds. This article explores its biological activity, including antimicrobial properties, toxicity, and potential therapeutic applications.

This compound can be synthesized through several methods, including the alkylation of phenol using xylene derivatives. The synthesis typically involves reactions under controlled conditions to ensure high yield and purity. A common method includes carbonylation followed by oxidation and hydrolysis, which can yield the compound with high efficiency .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study comparing various xylenols, this compound was found to possess antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The compound showed a minimum inhibitory concentration (MIC) that indicates its effectiveness as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 100 µg/mL |

Toxicological Profile

The toxicity of this compound has been evaluated in various animal studies. A sub-chronic study on rats indicated that doses up to 300 mg/kg body weight per day did not result in significant adverse effects on organ weights or clinical chemistry parameters. However, at higher doses, symptoms such as increased salivation and decreased body weight gain were observed .

Table 2: Toxicological Findings from Animal Studies

| Dose (mg/kg bw/day) | Observed Effects |

|---|---|

| 30 | No observed adverse effects |

| 100 | Slightly lower body weight gain |

| 300 | Increased salivation |

Potential Therapeutic Applications

The biological activity of this compound extends beyond antimicrobial effects. Recent studies have suggested its potential role in diabetes management. Research indicates that derivatives of this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels .

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of various dimethylphenols showed that this compound significantly inhibited the growth of pathogenic bacteria in vitro. The results indicated a promising application in food preservation and medical disinfectants.

- Skin Sensitization Studies : In skin sensitization tests conducted on guinea pigs, this compound did not demonstrate significant sensitization potential compared to other xylenols . This finding suggests a relatively safer profile for dermal applications.

Q & A

Basic Research Questions

Q. What are the primary laboratory synthesis routes for 3,5-dimethylphenol, and what are their critical reaction conditions?

- Answer: The two main methods are:

- Vapor-phase condensation of acetone : Requires temperatures of 373–973 K, using acid-base bifunctional catalysts (e.g., Mg-Al oxides). The process involves aldol condensation, Michael addition, and aromatization steps, with mesityl oxide and isophorone as intermediates .

- Catalytic dehydrogenation : Uses PdCl₂ as a catalyst under mild conditions (e.g., 150–200°C) to dehydrogenate isophorone derivatives into this compound .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Wear gloves, goggles, and lab coats to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Storage : Keep at 0–6°C in airtight containers, away from oxidizers and acids to prevent decomposition into CO/CO₂ .

- Emergency measures : Flush exposed skin/eyes with water for 15+ minutes. Use water spray, dry powder, or CO₂ for fire suppression (flash point: 109°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- Answer :

- NMR : Identify aromatic protons (δ 6.5–7.0 ppm) and hydroxyl protons (δ ~5 ppm). Methyl groups appear as singlets (δ ~2.3 ppm) due to symmetry .

- IR : Detect O-H stretching (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 122 (C₈H₁₀O⁺) and characteristic fragments (e.g., m/z 107 for loss of CH₃) .

Advanced Research Questions

Q. How can thermodynamic analysis optimize this compound synthesis via acetone condensation?

- Answer : The Benson group contribution method calculates enthalpy (ΔH) and Gibbs free energy (ΔG) changes to determine reaction spontaneity. At 373–973 K:

- Stage 1 (acetone → mesityl oxide) : Highly exothermic (ΔH < 0) and irreversible, favoring high temperatures .

- Stage 3 (isophorone → this compound) : Equilibrium-limited (ΔG < 0), requiring lower temperatures to shift equilibrium toward the product .

Q. What methodologies are recommended for evaluating the antioxidant capacity of this compound, and how do structural features influence activity?

- Answer :

- H-ORAC assay : Measures hydrophilic oxygen radical absorbance capacity. This compound exhibits a H-ORAC value of 1.04 µM⁻¹, lower than simpler phenols (e.g., 4-methylphenol: 1.64 µM⁻¹), suggesting methyl groups sterically hinder radical scavenging .

- Structure-activity : Symmetrical 3,5-methyl substitution reduces electron-donating effects compared to monosubstituted derivatives, lowering antioxidant efficacy .

Q. How should researchers address contradictions in reported yields between vapor-phase and catalytic dehydrogenation synthesis routes?

- Answer :

- Kinetic vs. thermodynamic control : Vapor-phase methods favor high-temperature, irreversible steps (e.g., mesityl oxide formation), while PdCl₂-catalyzed routes operate under milder conditions but require longer reaction times .

- Yield optimization : Use GC-MS or HPLC to quantify intermediates and adjust catalyst loading (e.g., 5–10 wt% PdCl₂) or residence time in flow reactors .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives (e.g., ethers or amines)?

- Answer :

- Selective alkylation : React this compound with 1-bromo-2-methylpropane in the presence of K₂CO₃ to minimize polysubstitution .

- Protecting groups : Use acetyl chloride to protect the hydroxyl group before introducing amine functionalities, followed by deprotection with NaOH .

Q. Methodological Tables

Table 1. Thermodynamic Parameters for Acetone Condensation (Benson Method)

| Reaction Stage | ΔH (kJ/mol) | ΔG (kJ/mol) | Temperature Range (K) |

|---|---|---|---|

| Acetone → Mesityl Oxide | -120 | -95 | 373–573 |

| Mesityl Oxide → Isophorone | -80 | -60 | 573–773 |

| Isophorone → this compound | -30 | -15 | 773–973 |

Table 2. H-ORAC Values for Phenolic Compounds

| Compound | H-ORAC (µM⁻¹) |

|---|---|

| This compound | 1.04 |

| 4-Methylphenol | 1.64 |

| 2,4-Dimethylphenol | 0.86 |

Eigenschaften

IUPAC Name |

3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025148 | |

| Record name | 3,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold 1 ppm. Taste threshold 0.001 mg/L. (NTP, 1992), Liquid, White to yellow solid; [ICSC] Hygroscopic; [CAMEO] Yellow crystalline solid; [MSDSonline], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

427.1 °F at 760 mmHg (NTP, 1992), 219.5 °C, 219 °C | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

[HSDB] 80 °C, 80 °C c.c. | |

| Record name | 3,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, Very sol in benzene, chloroform, ether, In water, 4.88X10+3 mg/l @ 25 °C., 4.0 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.5 | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.968 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9680 @ 20 °C/4 °C, 0.97 g/cm³ | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 143.6 °F ; 5 mmHg at 192.6 °F; 10 mmHg at 216.3 °F (NTP, 1992), 0.04 [mmHg], 0.0405 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 5 | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from water, Needles from petroleum ether, White crystals | |

CAS No. |

108-68-9 | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONA760G0WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

147 °F (NTP, 1992), 64 °C | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.